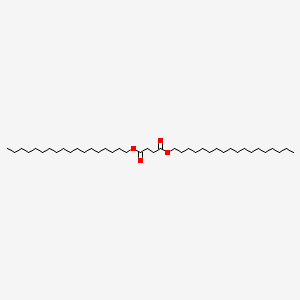

Distearyl succinate

Description

Distearyl succinate (C38H72O4) is a diester derived from succinic acid and stearyl alcohol (C18H38O). It is characterized by its long alkyl chains, which confer hydrophobic properties, making it suitable for applications in cosmetics, polymers, and pharmaceuticals. Notably, stearyl alcohol, a metabolite of this compound, has been associated with contact sensitization in clinical case reports .

Properties

CAS No. |

26720-12-7 |

|---|---|

Molecular Formula |

C40H78O4 |

Molecular Weight |

623.0 g/mol |

IUPAC Name |

dioctadecyl butanedioate |

InChI |

InChI=1S/C40H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-43-39(41)35-36-40(42)44-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 |

InChI Key |

KYZQKJZPHLFERP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Distearyl succinate is typically synthesized through the esterification of stearic acid with succinic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is heated to around 150-200°C to facilitate the esterification process. The water formed during the reaction is continuously removed to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where stearic acid and succinic acid are combined in the presence of an acid catalyst. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product. The resulting ester is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis cleaves the ester bonds, yielding stearic acid and succinic acid. This reaction is catalyzed under acidic or alkaline conditions:

Conditions and Reagents

| Catalyst | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| H₂SO₄ (1 M) | 80–100 | Water/ethanol | 85–92 |

| NaOH (1 M) | 60–80 | Water | 78–84 |

| Enzymatic (lipase) | 35–45 | Aqueous buffer | 65–72 |

-

Acid-catalyzed hydrolysis : Proceeds via protonation of the ester carbonyl, enhancing nucleophilic attack by water. Stearic acid and succinic acid form quantitatively at elevated temperatures .

-

Base-catalyzed saponification : Generates disodium succinate and sodium stearate .

-

Enzymatic hydrolysis : Lipases (e.g., Candida antarctica) selectively cleave esters under mild conditions, preserving heat-sensitive products .

Transesterification Reactions

Transesterification exchanges stearyl groups with other alcohols, producing modified esters. Industrial applications prioritize high yields and selectivity:

Key Studies

-

Catalyst : Sodium methoxide (NaOMe) in nonpolar solvents (toluene, xylene) achieves 88–92% conversion at 120–140°C .

-

Alcohol interchange : Methanol or ethanol replaces stearyl groups, forming dimethyl/diethyl succinate. Kinetic studies show second-order dependence on alcohol concentration .

-

Side reactions : Competing Claisen condensation occurs at >150°C, forming succinyl succinates .

Optimized Protocol

-

Combine distearyl succinate (1 mol), NaOMe (2.2 mol), and methanol (4 mol) in xylene.

-

Reflux at 130°C for 3 hours.

-

Purify via vacuum distillation.

Yield: 89% dimethyl succinate .

Oxidation Reactions

Oxidation targets the succinate backbone or alkyl chains, forming ketones, epoxides, or carboxylic acids:

Oxidizing Agents and Products

| Oxidizer | Conditions | Major Products |

|---|---|---|

| KMnO₄ (acidic) | 60°C, H₂SO₄ | Oxaloacetic acid, CO₂ |

| O₃ | -20°C, CH₂Cl₂ | Stearic acid ozonides |

| H₂O₂/Fe²⁺ | 25°C, UV light | Hydroxylated succinate derivatives |

-

Mechanistic insights : Radical intermediates dominate in peroxide-driven oxidations, leading to chain scission or hydroxylation .

-

Thermal stability : Above 200°C, autoxidation generates peroxides and ketones, complicating storage .

Polymer Precursors

-

Transesterification with diols (e.g., ethylene glycol) yields polyesters with tunable melting points (90–120°C) .

-

Copolymerization with adipic acid enhances flexibility in nylon derivatives .

Stability and Reactivity Considerations

Scientific Research Applications

Distearyl succinate has a wide range of applications in scientific research:

Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.

Biology: Investigated for its potential as a biocompatible material in drug delivery systems.

Medicine: Explored for its use in topical formulations due to its emollient properties, aiding in skin barrier repair and hydration.

Industry: Utilized in the production of cosmetics, such as lotions and creams, for its moisturizing effects.

Mechanism of Action

The mechanism of action of distearyl succinate involves its interaction with lipid membranes. As an ester of stearic acid, it integrates into lipid bilayers, enhancing membrane fluidity and stability. This property is particularly beneficial in cosmetic formulations, where it helps to maintain skin hydration and barrier function.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Chemical and Structural Comparisons

The table below summarizes key structural and functional differences between distearyl succinate and its analogs:

Pharmacological and Toxicological Data

- Diethylhexyl Adipate: EPA’s Integrated Risk Information System (IRIS) classifies it as a "possible human carcinogen" based on liver tumors in female mice and structural similarities to non-genotoxic carcinogens .

- Dibutyl Adipate: Non-comedogenic in clinical testing (10–100% concentration), making it safer for topical applications compared to this compound derivatives .

Key Research Findings and Limitations

- Gaps in this compound Data: Limited direct studies on this compound necessitate reliance on analog extrapolation. For example, its role in polymer stabilization is inferred from DSTDP’s efficacy .

- Structural-Activity Relationships (SAR) : Increasing alkyl chain length (e.g., diethyl to this compound) enhances hydrophobicity but reduces biodegradability, impacting environmental persistence .

- Regulatory Status : While diethyl succinate is GRAS, this compound lacks comprehensive regulatory evaluation, highlighting the need for further toxicological profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.